2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid
CAS No.: 2383628-42-8
Cat. No.: VC6381948
Molecular Formula: C7H9BrO2
Molecular Weight: 205.051
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2383628-42-8 |
|---|---|
| Molecular Formula | C7H9BrO2 |
| Molecular Weight | 205.051 |
| IUPAC Name | 2-(3-bromo-1-bicyclo[1.1.1]pentanyl)acetic acid |
| Standard InChI | InChI=1S/C7H9BrO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10) |
| Standard InChI Key | DMTJRBQZYWXZLI-UHFFFAOYSA-N |
| SMILES | C1C2(CC1(C2)Br)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s defining feature is its bicyclo[1.1.1]pentane scaffold—a highly strained hydrocarbon system comprising three fused rings with bridgehead carbons. The bromine atom occupies the 3-position of the bicyclic system, while the acetic acid group () is attached to the 1-position. This arrangement imposes significant steric strain, which influences both reactivity and stability. The InChI code (1S/C7H9BrO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10)/t6-,7-) and SMILES string (C1C2(CC1(C2)Br)CC(=O)O) provide precise stereochemical and connectivity details .
Physicochemical Properties
Key physicochemical data are summarized in Table 1. Notably, solubility information remains unavailable, limiting insights into its behavior in common solvents. The compound’s bromine content (38.9% by mass) and carboxylic acid group suggest polar characteristics, though experimental validation is required.
Table 1: Chemical and Physical Properties of 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}acetic Acid
| Property | Value |
|---|---|
| CAS No. | 2383628-42-8 |
| Molecular Formula | |
| Molecular Weight | 205.051 g/mol |
| IUPAC Name | 2-(3-bromobicyclo[1.1.1]pentan-1-yl)acetic acid |
| InChI | 1S/C7H9BrO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10)/t6-,7- |
| InChI Key | DMTJRBQZYWXZLI-LJGSYFOKSA-N |
| SMILES | C1C2(CC1(C2)Br)CC(=O)O |
| PubChem CID | 146155407 |
Synthesis and Reactivity
Reactivity Profile
The bromine atom serves as a superior leaving group, enabling participation in:
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Nucleophilic Substitution (S2): Replacement with amines, alkoxides, or thiols.
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Cross-Coupling Reactions: Suzuki-Miyaura or Heck couplings to form carbon-carbon bonds.
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Elimination Reactions: Formation of alkenes under basic conditions.
The strained bicyclic system may undergo ring-opening reactions under thermal or photolytic conditions, though stability data are lacking .
Knowledge Gaps and Future Directions
Current data limitations include:
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Solubility and Stability: Critical for process optimization.
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Synthetic Methodologies: Detailed protocols for large-scale production.
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Biological Activity: Pharmacological screening against disease targets.
Future studies should prioritize kinetic and thermodynamic analyses of its reactions, as well as computational modeling to predict reactivity.
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